molecular formula C15H19NO4 B13551723 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13551723
M. Wt: 277.31 g/mol
InChI Key: QGOBCPKKKVEDBS-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under various conditions and its ease of removal, making it a popular choice in synthetic chemistry .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and DMAP. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, typically through acid-catalyzed hydrolysis, resulting in the formation of the free amine .

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other Boc-protected compounds, such as:

These compounds share the common feature of having a Boc-protected amine group, but their unique ring structures and functional groups provide distinct reactivity and applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-6-4-8-11(12(10)16)13(17)18/h4,6,8H,5,7,9H2,1-3H3,(H,17,18)

InChI Key

QGOBCPKKKVEDBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

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